molecular formula C11H20N3O4P B165024 pirimiphos-methyl-oxon CAS No. 64709-45-1

pirimiphos-methyl-oxon

Cat. No.: B165024
CAS No.: 64709-45-1
M. Wt: 289.27 g/mol
InChI Key: QPBHUVHLWZEFRS-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

pirimiphos-methyl-oxon is synthesized through a multi-step process. The initial step involves the reaction of N,N-diethylguanidine with ethyl acetoacetate to form a pyrimidine ring. This intermediate is then reacted with dimethyl chlorothiophosphate to produce pirimiphos-methyl . The oxon derivative is obtained by further oxidation of pirimiphos-methyl using an oxidizing agent such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions .

Industrial Production Methods

Industrial production of pirimiphos methyl oxon follows similar synthetic routes but on a larger scale. The process involves stringent control of reaction conditions to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems helps in maintaining consistent quality and efficiency in production .

Chemical Reactions Analysis

Types of Reactions

pirimiphos-methyl-oxon undergoes several types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Properties

IUPAC Name

[2-(diethylamino)-6-methylpyrimidin-4-yl] dimethyl phosphate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H20N3O4P/c1-6-14(7-2)11-12-9(3)8-10(13-11)18-19(15,16-4)17-5/h8H,6-7H2,1-5H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QPBHUVHLWZEFRS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC)C1=NC(=CC(=N1)OP(=O)(OC)OC)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H20N3O4P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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